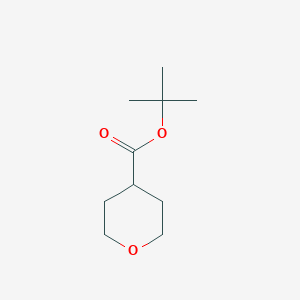

tert-butyl tetrahydro-2H-pyran-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl oxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,3)13-9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGVXZLSHQGPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl tetrahydro-2H-pyran-4-carboxylate typically involves the esterification of tetrahydro-2H-pyran-4-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as strong acids or ion-exchange resins can be used to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: tert-Butyl tetrahydro-2H-pyran-4-carboxylate is used as a building block in organic synthesis. It is often employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used as a protecting group for carboxylic acids, allowing for selective reactions to occur without interference from the carboxyl group .

Industry: Industrially, this compound is used in the synthesis of polymers and resins. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl tetrahydro-2H-pyran-4-carboxylate involves its ability to act as a protecting group in organic synthesis. By temporarily masking reactive sites, it allows for selective reactions to occur. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Tetrahydro-2H-Pyran-4-Carboxylate

- Structure : Methyl ester at the 4-position of the tetrahydropyran ring.

- Molecular Weight : 144.17 g/mol (C7H12O3).

- Key Differences :

- Stability : The methyl ester is more susceptible to hydrolysis under basic conditions compared to the tert-butyl analog due to reduced steric hindrance .

- Applications : Preferred in reactions requiring facile ester cleavage, such as prodrug synthesis.

- Spectroscopy : ¹H NMR shows a singlet at δ 3.6 ppm for the OCH3 group, contrasting with the tert-butyl singlet at δ 1.2 ppm .

Ethyl Tetrahydro-2H-Pyran-2-Carboxylate

- Structure : Ethyl ester at the 2-position of the tetrahydropyran ring.

- Molecular Weight : 158.20 g/mol (C8H14O3).

- Key Differences :

Tetrahydropyran-4-yl-Carboxylic Acid

- Structure : Free carboxylic acid at the 4-position.

- Molecular Weight : 130.14 g/mol (C6H10O3).

- Key Differences :

tert-Butyl 2-(Tetrahydro-2H-Pyran-4-yl)Hydrazinecarboxylate

- Structure : Hydrazinecarboxylate group linked to the tetrahydropyran ring.

- Molecular Weight : 216.28 g/mol (C10H20N2O3) .

- Key Differences :

- Functionality : The hydrazine group introduces nucleophilic character, enabling use in heterocycle synthesis (e.g., pyrazoles).

- Stability : Less stable under oxidative conditions compared to the ester analog.

Biological Activity

Tert-butyl tetrahydro-2H-pyran-4-carboxylate (CAS No. 693287-79-5) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound's molecular formula is , and it features a tetrahydro-pyran ring, which is significant for its biological interactions. Its lipophilicity is indicated by various Log P values, suggesting moderate permeability characteristics relevant for drug development:

| Property | Value |

|---|---|

| Log P (iLOGP) | 2.61 |

| Log P (WLOGP) | 1.19 |

| BBB Permeant | Yes |

| CYP Inhibition | No |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of antimicrobial and anti-inflammatory actions. The following sections highlight key findings from recent studies.

Antimicrobial Activity

A study conducted on a diverse chemical library revealed that compounds similar to this compound showed promising inhibitory effects against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) for related compounds ranged from 6.3 to 23 µM, indicating significant antimicrobial potential .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. Modifications to the tetrahydropyran ring can significantly alter its biological activity:

| Compound Modification | MIC (µM) | Remarks |

|---|---|---|

| Original Compound | 6.3 | Base compound with moderate activity |

| 4-(p-tert-butylphenyl) group | 2.0 | Enhanced activity due to structural optimization |

| Cyclohexylmethylene group | 6.8 | Similar activity to base compound |

These modifications illustrate how subtle changes can enhance or diminish the compound's biological effectiveness.

Case Studies

- Inhibition of CFTR Activity : Research demonstrated that certain derivatives of tetrahydropyridine compounds could potentiate cystic fibrosis transmembrane conductance regulator (CFTR) activity in cell models. This suggests potential therapeutic applications in treating cystic fibrosis by enhancing chloride secretion in epithelial cells .

- Anti-inflammatory Effects : Additional studies have indicated that related compounds exhibit anti-inflammatory properties, providing a basis for exploring their use in conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl tetrahydro-2H-pyran-4-carboxylate be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as catalyst choice (e.g., acid/base catalysts), temperature (room temperature vs. reflux), and solvent polarity. For example, tert-butyl esterification of tetrahydropyran derivatives often employs Boc-protecting group strategies under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using dichloromethane/hexane mixtures) is critical to isolate high-purity products. Recent studies highlight the use of mild Lewis acids to reduce side reactions and improve yields up to 85% .

Q. What are the recommended techniques for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (CDCl₃ or DMSO-d₆) for ¹H and ¹³C NMR. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the tetrahydropyran ring protons (δ ~3.5–4.0 ppm for axial/equatorial H). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.2 for C₁₁H₂₀O₃).

- Physical Properties : Compare observed melting point (mp) and boiling point (bp) with literature values (e.g., mp: -33°C; bp: ~196–200°C) .

Q. How can researchers address variability in reported reaction yields for this compound?

- Methodological Answer : Contradictions in yield data often arise from differences in reaction scale, catalyst loading, or workup procedures. Systematic DOE (Design of Experiments) approaches, such as varying stoichiometry or reaction time, can identify critical factors. For instance, excess tert-butylating agents (e.g., Boc₂O) may improve yields but require careful quenching to avoid byproducts. Documenting exact conditions (e.g., inert atmosphere, moisture control) is essential for reproducibility .

Advanced Research Questions

Q. What computational tools are effective for designing synthetic routes to this compound?

- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., ICReDD’s quantum chemical reaction path search) predicts feasible routes by evaluating activation energies and intermediates. For example, density functional theory (DFT) calculations model the stability of tetrahydropyran ring conformers during esterification. Machine learning models trained on Reaxys or Pistachio datasets prioritize routes with minimal side reactions and high atom economy .

Q. How does stereochemistry at the tetrahydropyran ring influence the reactivity of this compound?

- Methodological Answer : Axial vs. equatorial substitution on the tetrahydropyran ring alters steric hindrance and electronic effects. X-ray crystallography (e.g., CCDC data) reveals that axial tert-butyl groups stabilize chair conformations, impacting nucleophilic acyl substitution rates. Kinetic studies using chiral HPLC (e.g., Chiralpak IA column) quantify enantiomeric excess in derivatives, showing up to 20% variation in reactivity between stereoisomers .

Q. What advanced strategies can resolve contradictory data in stability studies of this compound under acidic/basic conditions?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation pathways. Under acidic conditions, tert-butyl ester hydrolysis generates tetrahydro-2H-pyran-4-carboxylic acid (confirmed by m/z 131.1 [M-H]⁻). Base-mediated ring-opening (e.g., NaOH/MeOH) produces sodium carboxylates, requiring pH-controlled quenching to isolate intermediates. Conflicting data may arise from trace metal impurities; ICP-MS analysis of reaction vessels is recommended .

Q. How can interaction studies between this compound and biological targets be methodologically designed?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., esterases or cytochrome P450).

- In Vitro Assays : Screen for inhibitory activity using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis). IC₅₀ values are calculated via nonlinear regression of dose-response curves.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-MS/MS. Include positive controls (e.g., verapamil) for CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.